Methyl thioacetohydroxamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

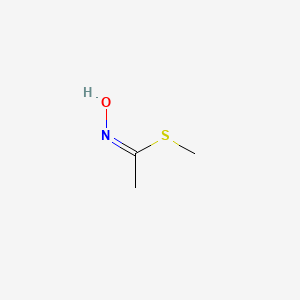

Methyl thioacetohydroxamate, also known as 1-(methylthio)acetaldehyde oxime, is a chemical compound with the molecular formula CH₃C(:NOH)SCH₃ and a molecular weight of 105.16 g/mol . It is a metabolite of methomyl and thiodicarb, which are N-methylcarbamate insecticides . This compound is known for its applications in pesticide residue analysis and its role as a chemical transformation product .

Preparation Methods

The synthesis of methyl thioacetohydroxamate involves the reaction of methylthioacetaldehyde with hydroxylamine. The reaction typically occurs under mild conditions, with the aldehyde and hydroxylamine reacting in an aqueous or alcoholic medium to form the oxime. The reaction can be represented as follows:

CH3SCH2CHO+NH2OH→CH3SCH2CH=NOH+H2O

Chemical Reactions Analysis

Methyl thioacetohydroxamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted oximes .

Scientific Research Applications

Methyl thioacetohydroxamate has several scientific research applications:

Pesticide Residue Analysis: It is used as a standard for analyzing pesticide residues in various samples.

Biochemical Research: The compound serves as a biochemical tool for studying the metabolism of N-methylcarbamate insecticides.

Chemical Synthesis: It is used in the synthesis of other chemical compounds, particularly in the development of herbicide safeners.

Mechanism of Action

The mechanism of action of methyl thioacetohydroxamate involves its interaction with specific molecular targets. As a metabolite of methomyl and thiodicarb, it is involved in the inhibition of acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing prolonged nerve stimulation and eventual paralysis of pests .

Comparison with Similar Compounds

Methyl thioacetohydroxamate can be compared with other similar compounds, such as:

Methomyl: A carbamate insecticide with a similar mode of action but different chemical structure.

Thiodicarb: Another N-methylcarbamate insecticide that shares metabolic pathways with this compound.

Aldicarb: A carbamate insecticide with a similar mechanism of action but different applications.

The uniqueness of this compound lies in its specific use in pesticide residue analysis and its role as a metabolite of methomyl and thiodicarb .

Biological Activity

Methyl thioacetohydroxamate (MTAH) is a compound of interest in medicinal chemistry, particularly due to its biological activity as a potential inhibitor of histone deacetylases (HDACs) and its implications in antimicrobial therapy. This article reviews the biological activity of MTAH, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

MTAH is characterized by the presence of both a hydroxamate and a thioacetate functional group. The hydroxamate group is known for its ability to chelate zinc ions, which is crucial for the inhibition of HDACs. The thioacetate moiety enhances lipid solubility, potentially improving cellular uptake.

- HDAC Inhibition : MTAH acts as an HDAC inhibitor, which plays a significant role in regulating gene expression by modifying histones. Inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, impacting various cellular processes such as cell cycle progression and apoptosis.

- Antimicrobial Activity : Research indicates that MTAH and its derivatives exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M.tb). The compound's structure facilitates penetration through the bacterial cell wall, enhancing its efficacy against resistant strains.

Efficacy Against Mycobacterium tuberculosis

A study evaluated the anti-tubercular activity of MTAH derivatives, reporting minimum inhibitory concentration (MIC) values ranging from 25 μM to <0.19 μM against M.tb. The incorporation of lipophilic groups was found to enhance activity, suggesting that the methylthio substituent is critical for the compound's effectiveness ( ).

| Compound | MIC (μM) | Activity |

|---|---|---|

| MTAH | <0.19 | Anti-TB |

| Derivative A | 25 | Moderate |

| Derivative B | 0.5 | High |

HDAC Inhibition Studies

In vitro studies demonstrated that MTAH effectively inhibits HDAC6 with an IC50 value in the low micromolar range. This inhibition was confirmed through Western blot analysis showing increased levels of acetylated proteins in treated cells ( ).

| HDAC Isoform | IC50 (μM) |

|---|---|

| HDAC1 | 2.5 |

| HDAC6 | 0.5 |

| HDAC8 | 1.2 |

Case Studies

- Case Study on Neuroprotection : A preclinical study involving mouse models of neurodegenerative diseases showed that MTAH administration led to improved cognitive function and reduced neuroinflammation, suggesting potential therapeutic benefits in conditions like Alzheimer’s disease ( ).

- Cancer Therapy : In cancer cell lines, MTAH demonstrated cytotoxic effects comparable to established HDAC inhibitors like vorinostat, indicating its potential as a novel therapeutic agent in oncology ( ).

Properties

CAS No. |

19125-12-3 |

|---|---|

Molecular Formula |

C3H7NOS |

Molecular Weight |

105.16 g/mol |

IUPAC Name |

methyl (1Z)-N-hydroxyethanimidothioate |

InChI |

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3- |

InChI Key |

TYEVWCPZVQACAE-ARJAWSKDSA-N |

Isomeric SMILES |

C/C(=N/O)/SC |

Canonical SMILES |

CC(=NO)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.